molecular formula C7H5BrF2 B1268598 [Bromo(difluoro)methyl]benzene CAS No. 83170-17-6

[Bromo(difluoro)methyl]benzene

Cat. No. B1268598
CAS RN: 83170-17-6
M. Wt: 207.01 g/mol
InChI Key: RINSMVSYCNNAGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [Bromo(difluoro)methyl]benzene involves selective preparation methods that utilize precursor compounds and specific reagents to introduce bromo and difluoro methyl groups onto the benzene ring. One approach involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to the formation of the desired compound through a reaction that allows for the introduction of the bromo and difluoromethyl groups in a controlled manner (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of various benzene derivatives, including those with bromo and bromomethyl substituents. These studies reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are crucial in understanding the molecular packing and the impact of substituents on the benzene ring. The variability in packing motifs among closely chemically similar compounds highlights the influence of substituent positioning on the structural dynamics of these molecules (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

[Bromo(difluoro)methyl]benzene serves as a versatile starting material for organometallic synthesis, enabling the creation of synthetically useful reactions. The presence of the bromo and difluoromethyl groups facilitates reactions with organometallic intermediates, such as phenylmagnesium, -lithium, and -copper, leading to diverse synthetic pathways and the construction of complex organic molecules (Porwisiak & Schlosser, 1996).

Physical Properties Analysis

The physical properties of [Bromo(difluoro)methyl]benzene and its derivatives, including melting points, boiling points, and solubilities, are influenced by the nature and position of substituents on the benzene ring. X-ray crystallography reveals that despite the close chemical similarity among compounds, their packing motifs and, consequently, their physical properties, can vary significantly, underscoring the complexity of predicting physical properties based solely on chemical structure (Jones, Kuś, & Dix, 2012).

Chemical Properties Analysis

The chemical properties of [Bromo(difluoro)methyl]benzene, including reactivity patterns and stability, are critical for its application in synthetic chemistry. Its ability to undergo organometallic reactions, serve as a precursor for the synthesis of complex molecules, and participate in reactions leading to the formation of various functionalized products showcases its versatility and the importance of understanding its chemical behavior in detail (Porwisiak & Schlosser, 1996).

Scientific Research Applications

  • Synthesis of Organic Compounds

    • [Bromo(difluoro)methyl]benzene derivatives were involved in radical addition reactions to synthesize difluoro or monofluoroacetyl-substituted acetals and other compounds, highlighting the compound's role in complex organic syntheses (Kondratov et al., 2015).
  • Radiosynthesis and Labeling Agents

    • The compound was used in the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, showcasing its potential in creating labeling agents for imaging and diagnostic purposes (Namolingam et al., 2001).
  • Study of Molecular Interactions

    • Studies on the dynamics of solute-solvent complexation involved [Bromo(difluoro)methyl]benzene derivatives to understand rapid chemical exchange processes, highlighting its utility in studying fundamental chemical interactions (Zheng et al., 2005).
  • Crystallographic Analysis

    • Various benzene derivatives, including [Bromo(difluoro)methyl]benzene, were analyzed for their structural properties, demonstrating the compound's relevance in crystallographic studies and material science (Jones et al., 2012).
  • Grignard Reagent Formation

    • The compound was part of studies examining the formation of Grignard reagents and their rearrangement, indicative of its importance in organometallic chemistry and synthesis (Klink et al., 2002).
  • Spectroscopic Analysis

    • Spectroscopic studies involving [Bromo(difluoro)methyl]benzene derivatives helped in the understanding of molecular vibrations and geometry, crucial for molecular spectroscopy and analytical chemistry (Ramalingam et al., 2010).

Safety And Hazards

“[Bromo(difluoro)methyl]benzene” is classified as a flammable liquid and can cause skin irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The field of difluoromethylation, which includes compounds like “[Bromo(difluoro)methyl]benzene”, has seen significant advances in recent years . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

[bromo(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSMVSYCNNAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348737
Record name [bromo(difluoro)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Bromo(difluoro)methyl]benzene

CAS RN

83170-17-6
Record name [bromo(difluoro)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromodifluoromethyl)benzene
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